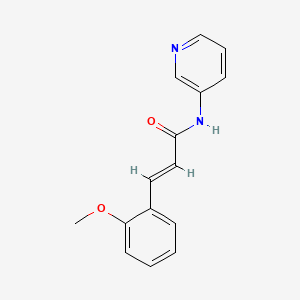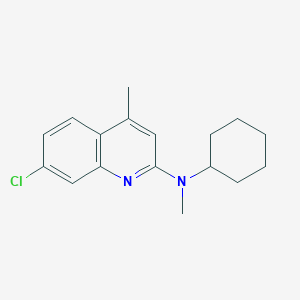
7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine, also known as Memantine, is a well-known drug used for the treatment of Alzheimer's disease. It is an N-methyl-D-aspartate (NMDA) receptor antagonist that helps to regulate the activity of glutamate, a neurotransmitter in the brain. Memantine has been approved by the FDA for the treatment of moderate to severe Alzheimer's disease, and is currently being studied for its potential use in other neurological disorders.
作用机制
7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine works by blocking the activity of the NMDA receptor, which is responsible for regulating the activity of glutamate in the brain. By blocking the activity of this receptor, 7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine helps to regulate the activity of glutamate, which can help to improve cognitive function and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine has been shown to have a number of biochemical and physiological effects, including the regulation of glutamate activity in the brain, the improvement of cognitive function, and the reduction of inflammation in the brain.
实验室实验的优点和局限性
One advantage of using 7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine in lab experiments is its ability to regulate the activity of glutamate, which can help to improve the accuracy and reliability of experimental results. However, one limitation of using 7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine in lab experiments is its potential to interact with other drugs or chemicals, which can affect the results of the experiment.
未来方向
There are a number of potential future directions for the use of 7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine in scientific research. One potential direction is the use of 7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another potential direction is the development of new drugs that are based on the structure and mechanism of action of 7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine, which could have improved efficacy and fewer side effects. Additionally, future research could focus on the development of new methods for synthesizing 7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine, which could improve the efficiency and cost-effectiveness of its production.
合成方法
The synthesis of 7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine involves the reaction of cyclohexylamine and 2,3-dimethylquinoline with chloroacetyl chloride. This reaction results in the formation of 7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine, which is then purified and isolated through a series of chemical reactions.
科学研究应用
7-chloro-N-cyclohexyl-N,4-dimethyl-2-quinolinamine has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in the treatment of depression, anxiety, and chronic pain.
属性
IUPAC Name |
7-chloro-N-cyclohexyl-N,4-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2/c1-12-10-17(20(2)14-6-4-3-5-7-14)19-16-11-13(18)8-9-15(12)16/h8-11,14H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYGTBPJAHZINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N(C)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

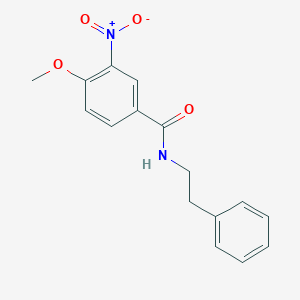
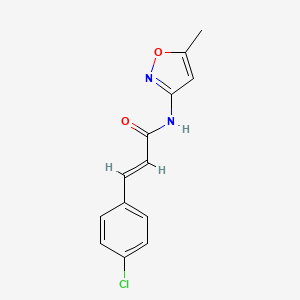
![4,6-dimethyl-3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone](/img/structure/B5771123.png)
![N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5771126.png)
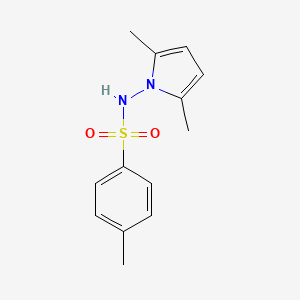
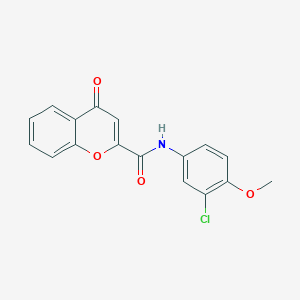
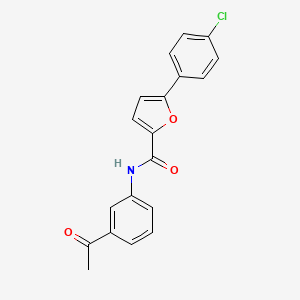
![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5771147.png)
![2-({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5771153.png)
![N-(2-chlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5771163.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5771164.png)
![2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5771172.png)
